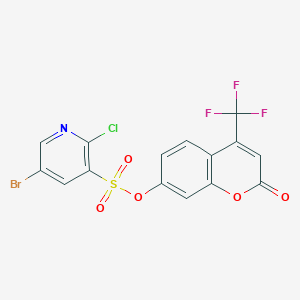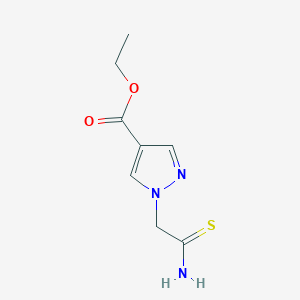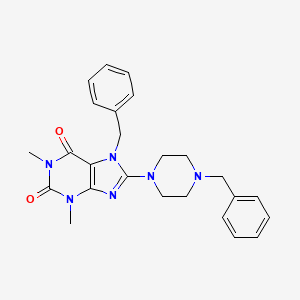
1-(4-Methoxyphenethyl)-3-(thiophen-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenethyl)-3-(thiophen-3-ylmethyl)urea is a chemical compound that belongs to the class of substituted phenethylamines. It is also known as 4-MeO-3-TM-Urea or 4-MeO-TMPTU. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
- Flexible urea derivatives, including those similar to the compound , have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds demonstrate that certain structural modifications can lead to high inhibitory activities, suggesting potential use in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
- Urea derivatives have been identified as antagonists for the neuropeptide Y5 (NPY5) receptor, indicating their potential in treating obesity and related disorders. Structural modifications in these compounds have led to the development of highly potent NPY5 receptor antagonists (Fotsch et al., 2001).
Anticancer Agents
- Diaryl ureas, a category that includes 1-(4-Methoxyphenethyl)-3-(thiophen-3-ylmethyl)urea, have shown significant antiproliferative effects against various cancer cell lines. These compounds are being explored as potential BRAF inhibitors and anticancer agents (Feng et al., 2020).
Anticonvulsant Activity
- Certain urea derivatives exhibit anticonvulsant activity, suggesting potential use in the treatment of epilepsy and related disorders. The structure-activity relationship of these compounds is crucial for their effectiveness (Thakur et al., 2017).
DNA Binding and Cytotoxicity
- Urea derivatives have been studied for their DNA binding properties and cytotoxic effects against cancer cell lines. These findings are important for developing new anticancer drugs (Mushtaque et al., 2016).
Anion Recognition and Photophysical Studies
- Urea and thiourea derivatives have been synthesized for anion recognition studies. These compounds are used to understand the interaction between anions and organic molecules, which is crucial in various chemical and biological processes (Singh et al., 2016).
Potentiometric Biosensor Applications
- Urea derivatives have been used in the development of biosensors, specifically for the quantification of urea concentrations. This application is important in medical diagnostics and industrial processes (Lai et al., 2017).
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-14-4-2-12(3-5-14)6-8-16-15(18)17-10-13-7-9-20-11-13/h2-5,7,9,11H,6,8,10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUEAIDNHMEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(thiophen-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)
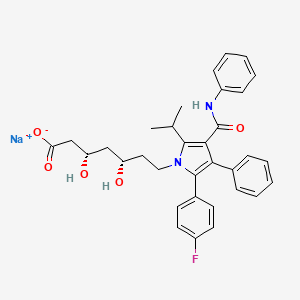
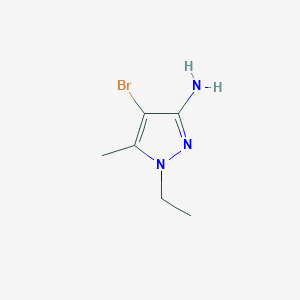

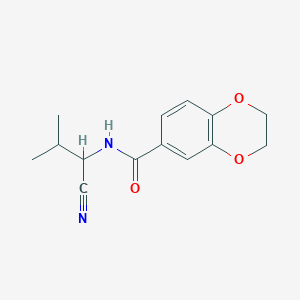
![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2801022.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2801023.png)

![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
![6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2801030.png)
